![molecular formula C28H22O4S B12555031 [Sulfanediyldi(4,1-phenylene)]bis[(4-methoxyphenyl)methanone] CAS No. 143022-79-1](/img/structure/B12555031.png)
[Sulfanediyldi(4,1-phenylene)]bis[(4-methoxyphenyl)methanone]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Sulfanediyldi(4,1-phenylene)]bis[(4-methoxyphenyl)methanone] is an organic compound characterized by its complex molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [Sulfanediyldi(4,1-phenylene)]bis[(4-methoxyphenyl)methanone] typically involves a multi-step process. The initial step often includes the formation of the sulfanediyl linkage, followed by the introduction of the phenylene groups. The methoxyphenyl groups are then added through a series of reactions involving methoxybenzene derivatives. The reaction conditions usually require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
[Sulfanediyldi(4,1-phenylene)]bis[(4-methoxyphenyl)methanone] undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
[Sulfanediyldi(4,1-phenylene)]bis[(4-methoxyphenyl)methanone] has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and drug development.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Wirkmechanismus
The mechanism of action of [Sulfanediyldi(4,1-phenylene)]bis[(4-methoxyphenyl)methanone] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanone, (thiodi-4,1-phenylene)bis[(4-methoxyphenyl)-: Similar in structure but with a thiodi linkage instead of sulfanediyl.
1-Boc-4-AP: Used as an intermediate in the synthesis of fentanyl and related compounds.
Eigenschaften
CAS-Nummer |
143022-79-1 |
|---|---|
Molekularformel |
C28H22O4S |
Molekulargewicht |
454.5 g/mol |
IUPAC-Name |
[4-[4-(4-methoxybenzoyl)phenyl]sulfanylphenyl]-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C28H22O4S/c1-31-23-11-3-19(4-12-23)27(29)21-7-15-25(16-8-21)33-26-17-9-22(10-18-26)28(30)20-5-13-24(32-2)14-6-20/h3-18H,1-2H3 |
InChI-Schlüssel |
NQNDJXVWWKHBQU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)SC3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


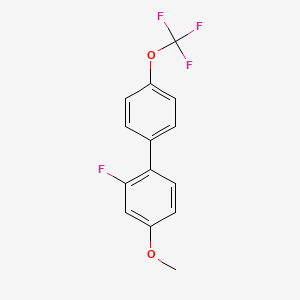
![1-[(2Z)-4,4-Dimethyl-5-methylidene-2-(phenylimino)-1,3-thiazolidin-3-yl]ethan-1-one](/img/structure/B12554955.png)
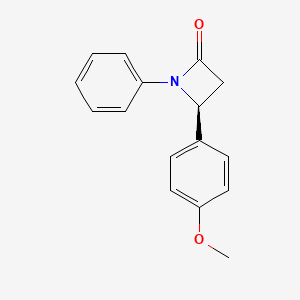
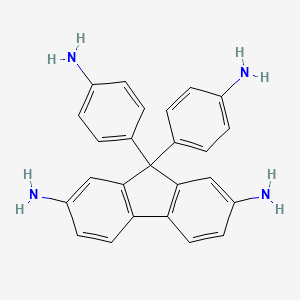

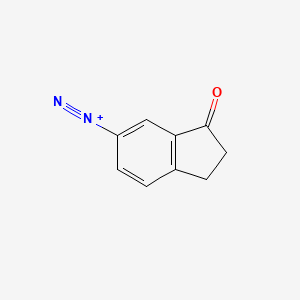
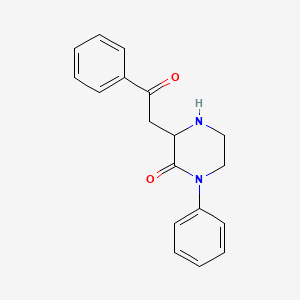
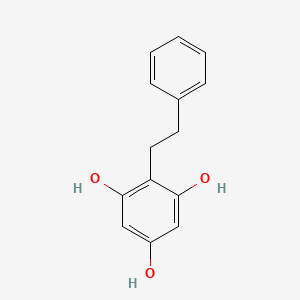
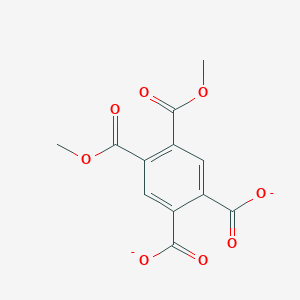
![Benzoic acid, [(heptadecafluorononenyl)oxy]-](/img/structure/B12555002.png)

![4-Methyl-6-[3-(trifluoromethyl)phenyl]-3,4-dihydropyridin-2(1H)-one](/img/structure/B12555006.png)
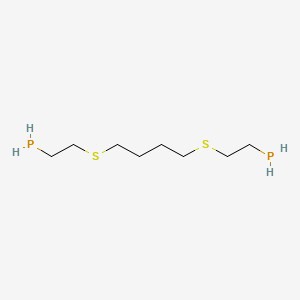
![N-{3-[4-(Diethylamino)-2-methylanilino]-6-oxocyclohexa-2,4-dien-1-ylidene}-2-methoxyacetamide](/img/structure/B12555020.png)
